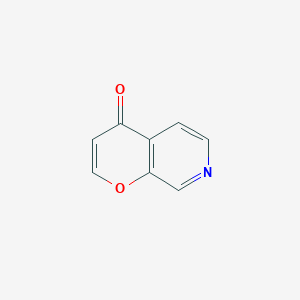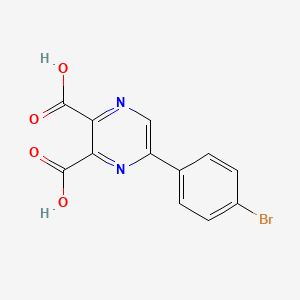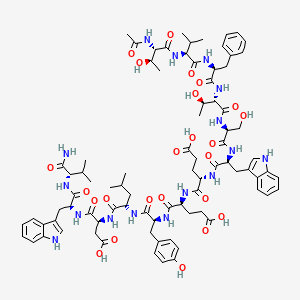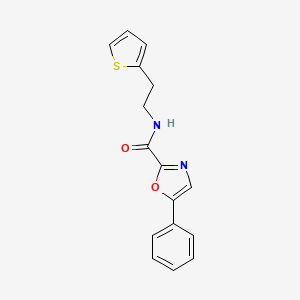
7-Azachromone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Azachromone is a heterocyclic compound that belongs to the class of azachromones, which are nitrogen-containing analogs of chromones.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azachromone typically involves the NaH-mediated condensation of isomeric 2(4)-acetyl-3-hydroxypyridines with ethyl formate. Other methods include intramolecular heterocyclization, deprotection–cyclization, spirocyclization, cyclization–aromatization, Ullman-type O-arylation, and C–H activation of pyridine N-oxides .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 7-Azachromone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of azachromanols to azachromanones.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is employed for the reduction of the pyranone ring.
Major Products:
Oxidation: Azachromanones
Reduction: Azachromanols, 3,4-dihydro-2H-pyrano[3,2-b]pyridines, and -[2,3-c]pyridines.
科学的研究の応用
7-Azachromone has several scientific research applications, including:
作用機序
The mechanism of action of 7-Azachromone involves its interaction with various molecular targets and pathways. The nitrogen atom in the chromone core can influence the electronic properties of the compound, making it a potential modulator of biological activities. Specific molecular targets and pathways are still under investigation, but the compound’s ability to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5) has been reported .
類似化合物との比較
- 5-Azachromone
- 6-Azachromone
- 8-Azachromone
Comparison: 7-Azachromone is unique due to the position of the nitrogen atom in the chromone core. This positioning can significantly affect the compound’s physicochemical properties and biological activities. For example, 8-Azachromone has been studied as an anticancer and antiviral agent, while this compound’s potential as a positive allosteric modulator of mGlu5 sets it apart .
特性
IUPAC Name |
pyrano[2,3-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVAQHMUXYWRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2665702.png)

![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)

![3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2665711.png)


![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)
![N-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-4-(prop-2-enamido)benzamide](/img/structure/B2665717.png)
![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)
![2,4,6-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2665720.png)
![ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B2665723.png)
![1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2665724.png)
